A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde. This molecule is of significant interest to the pharmaceutical and agrochemical industries due to the presence of the trifluoromethylpyridine motif, a key structural feature in many active ingredients.[1] The incorporation of fluorine and trifluoromethyl groups enhances biological properties such as metabolic stability and binding affinity.[2] This guide will delve into the predicted NMR spectra based on established principles of substituent effects on aromatic systems. Furthermore, it will present a detailed, field-proven protocol for the acquisition, processing, and unambiguous assignment of the ¹H and ¹³C NMR spectra, leveraging one- and two-dimensional NMR techniques. The causality behind experimental choices and data interpretation strategies is emphasized throughout, providing a robust framework for the structural elucidation of this and related fluorinated heterocyclic compounds.
Introduction: The Significance of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in the development of modern agrochemicals and pharmaceuticals.[1] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a privileged moiety in drug design. When combined with a pyridine scaffold, which can engage in hydrogen bonding and π-stacking interactions, and further functionalized with a fluorine atom and a reactive carbaldehyde group, the resulting molecule, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 1260666-71-4), represents a versatile building block for the synthesis of novel bioactive compounds.[3][4]
Accurate structural characterization is paramount in the drug discovery pipeline. NMR spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural elucidation of organic molecules in solution.[5] This guide serves as a practical manual for researchers, providing both a theoretical prediction and a detailed experimental workflow for the complete assignment of the ¹H and ¹³C NMR spectra of the title compound.
Caption: Structure of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde with IUPAC numbering.
Predicted ¹H and ¹³C NMR Chemical Shifts: A Theoretical Framework
A priori estimation of chemical shifts is a critical first step in spectral analysis. It allows for a targeted approach to data acquisition and interpretation. The predictions below are based on the additive effects of substituents on the pyridine ring.
¹H NMR Spectrum Predictions
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to H2, H4, and the aldehyde proton.
-
Aldehyde Proton (H at C3-CHO): This proton is expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. Its signal should appear as a singlet in the downfield region, typically between δ 9.5 - 10.5 ppm .
-
H2: This proton is situated ortho to the electron-withdrawing nitrogen atom and meta to the aldehyde group. It is also influenced by the meta trifluoromethyl group. These combined deshielding effects will shift its signal downfield. It is expected to appear as a doublet due to coupling with H4 (⁴JHH, a small long-range coupling) or a more complex multiplet if coupling to the fluorine at C5 (⁴JHF) is resolved. The predicted chemical shift is in the range of δ 8.8 - 9.2 ppm .
-
H4: This proton is positioned para to the nitrogen, ortho to the aldehyde group, and ortho to the fluorine atom. The fluorine atom will exert a strong influence, leading to a doublet splitting (³JHF). The aldehyde group will also deshield this proton. The predicted chemical shift is in the range of δ 8.2 - 8.6 ppm .
¹³C NMR Spectrum Predictions
The proton-decoupled ¹³C NMR spectrum will display seven signals corresponding to the six pyridine carbons and the aldehyde carbon. The presence of fluorine will induce characteristic C-F couplings.
-
Aldehyde Carbon (C3-CHO): This carbonyl carbon will be significantly deshielded and is expected in the δ 185 - 195 ppm region. It will likely show a small coupling to H4 (³JCH) and potentially to the fluorine at C5 (⁴JCF).
-
C5 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz, resulting in a doublet. Its chemical shift will be in the range of δ 160 - 170 ppm (ipso-effect of fluorine).
-
C6 (C-CF₃): This carbon is attached to the strongly electron-withdrawing trifluoromethyl group and is adjacent to the ring nitrogen. It will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF) of the CF₃ group, typically around 30-40 Hz. The predicted chemical shift is δ 145 - 155 ppm .
-
C2: Situated ortho to the ring nitrogen and influenced by the meta aldehyde and CF₃ groups, this carbon is expected in the region of δ 150 - 158 ppm . It may show a small coupling to the fluorine at C5 (³JCF).
-
C3: This carbon is attached to the aldehyde group and is meta to the nitrogen and the CF₃ group. It is predicted to be in the δ 130 - 140 ppm range and will likely exhibit coupling to the fluorine at C5 (²JCF).
-
C4: Located ortho to the fluorine-bearing C5 and the aldehyde-bearing C3, this carbon is expected around δ 120 - 130 ppm . It will show a significant two-bond coupling to the fluorine at C5 (²JCF).
-
CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the very large one-bond C-F coupling (¹JCF) of approximately 270-280 Hz. Its chemical shift is predicted to be in the δ 118 - 125 ppm region.
| Predicted Chemical Shifts and Multiplicities | | :--- | :--- | :--- | | Nucleus | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | | Aldehyde (CHO) | 9.5 - 10.5 (s) | 185 - 195 (d or m) | | H2 / C2 | 8.8 - 9.2 (d or m) | 150 - 158 (m) | | H4 / C4 | 8.2 - 8.6 (d, ³JHF) | 120 - 130 (d, ²JCF) | | C3 | - | 130 - 140 (d, ²JCF) | | C5 | - | 160 - 170 (d, ¹JCF ≈ 250 Hz) | | C6 | - | 145 - 155 (q, ¹JCF ≈ 35 Hz) | | CF₃ | - | 118 - 125 (q, ¹JCF ≈ 275 Hz) | | s = singlet, d = doublet, q = quartet, m = multiplet |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines a self-validating system for obtaining high-quality NMR data, crucial for accurate structural confirmation.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-20 mg of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde for ¹H NMR and 25-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its excellent solubilizing power for many organic compounds. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration and Transfer: To ensure a homogenous magnetic field, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.
NMR Instrument Parameters
The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30 pulse sequence or equivalent).
-
Temperature: 298 K.
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 (adjust for optimal signal-to-noise ratio).
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (zgpg30 pulse sequence or equivalent).
-
Spectral Width: ~250 ppm (centered around 125 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
2D NMR Acquisition (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Data Analysis and Spectral Assignment Strategy
The following workflow ensures a logical and accurate assignment of all signals.
Caption: Workflow for NMR data acquisition and analysis.
-
Initial 1D Analysis:
-
In the ¹H spectrum, identify the downfield singlet for the aldehyde proton .
-
Identify the two remaining aromatic protons. The proton with the larger splitting will likely be H4 , coupled to the fluorine at C5 (³JHF). The other signal will be H2 .
-
In the ¹³C spectrum, identify the downfield carbonyl signal (aldehyde carbon ) and the two quartets corresponding to C6 and the CF₃ carbon based on their characteristic splitting and chemical shifts.
-
-
HSQC Analysis:
-
The HSQC spectrum will show cross-peaks connecting protons to their directly attached carbons.
-
A cross-peak between the assigned H2 signal and a carbon signal will unambiguously assign C2 .
-
A cross-peak between the assigned H4 signal and a carbon signal will unambiguously assign C4 .
-
-
HMBC Analysis:
-
The HMBC spectrum reveals long-range correlations, which are key to assigning the quaternary carbons.
-
The aldehyde proton should show a correlation to C3 (2-bond) and C4 (3-bond). This confirms the assignment of C3.
-
H2 should show correlations to C4 (3-bond), C6 (3-bond), and C3 (2-bond). The correlation to C6 is critical for its assignment.
-
H4 should show correlations to C2 (3-bond), C6 (3-bond), C5 (2-bond), and the aldehyde carbon (3-bond). The correlation to C5 is essential for its assignment.
-
-
Final Confirmation:
-
Review all data. The assigned chemical shifts and coupling constants should be consistent with the electronic effects of the substituents. The large ¹JCF coupling for C5 and the quartet patterns for C6 and the CF₃ group provide definitive confirmation of these structural features.
-
Conclusion
This guide provides a robust framework for the complete NMR spectral characterization of 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde. By combining theoretical predictions with a systematic experimental and analytical workflow, researchers can achieve unambiguous assignment of all proton and carbon signals. This detailed structural information is a critical prerequisite for the use of this compound in further synthetic transformations and for understanding its structure-activity relationships in drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other complex fluorinated heterocyclic molecules.
References
-
NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
-
CCPN. (n.d.). AnalysisAssign - Software for analysis of biological NMR data. Retrieved from [Link]
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Pulkar, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
-
Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
- Ambit-HNMR. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
-
The Evolving Landscape of NMR Structural Elucidation. (2026). PMC. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
Barone, V., Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(23), 5607–5612. [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. Retrieved from [Link]
-
Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. (1969). Canadian Journal of Chemistry, 47(9), 1507-1511. [Link]
-
Barone, V., Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2002). DFT Calculation of NMR JFF Spin-Spin Coupling Constants in Fluorinated Pyridines. ACS Publications. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. Scribd. Retrieved from [Link]
-
DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. (2002). OUCI. Retrieved from [Link]
-
NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance, 50. Retrieved from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved from [Link]
-
5-Fluoropyridine-3-carbaldehyde. (2024). ChemBK. Retrieved from [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). NSF PAR. Retrieved from [Link]
-
Shimizu, T., Nakagawa, Y., & Minami, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 154–163. [Link]
-
Chemical Substance Information. (n.d.). 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde. Retrieved from [Link]
-
Mandal, S. K., Sarkar, A., Chakraborty, P., & Chattopadhyay, A. P. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29(01), 75–78. [Link]
-
Molport. (n.d.). 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]
- 3. nextsds.com [nextsds.com]
- 4. 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde | 1260666-71-4 | Buy Now [molport.com]
- 5. omicsonline.org [omicsonline.org]
